
Trimetilsilanoato de potasio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trimethylsilanolate is a chemical compound with the molecular formula C3H9KOSi . It appears as a white to off-white crystalline powder .
Synthesis Analysis
The synthesis of Potassium trimethylsilanolate involves the reaction of trimethylsilanol and potassium hydroxide . The reaction is carried out in a 200 mL 3-necked flask equipped with a reflux condenser, under a nitrogen atmosphere . The silyl compound and metal hydroxide are added to an aprotic polar solvent, and the mixture is heated for 4 hours .Molecular Structure Analysis
The linear formula of Potassium trimethylsilanolate is (CH3)3SiOK . It has a molecular weight of 128.29 .Chemical Reactions Analysis
Potassium trimethylsilanolate can be used as a reagent in various chemical reactions. It can be used in the hydrolysis of nitriles to primary amides, conversion of esters to carboxylic acids, and dialkyl phosphonates to their monoalkyl phosphonates . It can also be used in the synthesis of E-alkenes, and nitrocefin .Physical And Chemical Properties Analysis
Potassium trimethylsilanolate is a solid at 20°C . It has a density of 0.91 g/mL at 25°C . It is insoluble in water and has a melting point around 135-138°C .Aplicaciones Científicas De Investigación
Hidrólisis de Nitrilos a Amidas Primarias
El trimetilsilanoato de potasio se utiliza como reactivo en la hidrólisis de nitrilos a amidas primarias . Esta reacción es significativa en la síntesis de varios compuestos orgánicos, ya que las amidas primarias sirven como intermediarios clave en la producción de una amplia gama de productos químicos, incluidos productos farmacéuticos y polímeros.
Conversión de Ésteres a Ácidos Carboxílicos
Este compuesto actúa como un potente reactivo para convertir ésteres en ácidos carboxílicos . El proceso generalmente involucra condiciones de reacción suaves y produce resultados de altos a cuantitativos. Esta aplicación es particularmente importante en el campo de la síntesis orgánica donde los ácidos carboxílicos son fundamentales para crear moléculas más complejas.
Síntesis de E-Alquenos
El this compound es fundamental en la síntesis de E-alquenos . Los alquenos son fundamentales en la fabricación química y se utilizan para producir polímeros, alcoholes y otros productos químicos industriales importantes.
De Fosfonatos Dialquílicos a Fosfonatos Monoalquílicos
El compuesto también se utiliza en la conversión de fosfonatos dialquílicos a fosfonatos monoalquílicos . Esta reacción es crucial en el desarrollo de retardantes de llama, lubricantes y agentes anticorrosivos.
Síntesis de Nitrocefin
En la industria farmacéutica, el this compound se utiliza en la síntesis de nitrocefin . El nitrocefin es un sustrato antibiótico que se utiliza para detectar enzimas beta-lactamasas, que confieren resistencia a los antibióticos a las bacterias.
Promotor de Acoplamiento en Reacciones de Acoplamiento Cruzado
Por último, sirve como promotor de acoplamiento en reacciones de acoplamiento cruzado de alquilsililanoles alifáticos con yoduros de arilo . Esta aplicación es significativa en el campo de la química medicinal, donde las reacciones de acoplamiento cruzado son una piedra angular para la construcción de moléculas complejas, como los ingredientes farmacéuticos activos.
Mecanismo De Acción
Target of Action
Potassium trimethylsilanolate is primarily used as a reagent in various chemical reactions . It does not have a specific biological target, as it is not a drug or a biologically active compound. Instead, it interacts with other chemical compounds to facilitate transformations.
Mode of Action
Potassium trimethylsilanolate acts as a reagent in several chemical reactions. It is involved in the hydrolysis of nitriles to primary amides and the conversion of esters to carboxylic acids . It also aids in the conversion of dialkyl phosphonates to their monoalkyl phosphonates . Furthermore, it can be used as a coupling promoter in cross-coupling reactions of aliphatic alkynylsilanols with aryl iodides .
Biochemical Pathways
As a chemical reagent, potassium trimethylsilanolate is involved in various chemical transformations. For instance, it plays a role in the synthesis of E-alkenes . It is also used in the synthesis of nitrocefin . These transformations are part of larger biochemical pathways in synthetic chemistry.
Result of Action
The primary result of potassium trimethylsilanolate’s action is the transformation of one chemical compound into another. For example, it can convert nitriles into primary amides, esters into carboxylic acids, and dialkyl phosphonates into monoalkyl phosphonates . It can also aid in the synthesis of E-alkenes and nitrocefin .
Safety and Hazards
Potassium trimethylsilanolate is highly flammable and may cause severe skin burns and eye damage . It may also cause respiratory irritation and drowsiness or dizziness . It is suspected of causing cancer . It should be stored under inert gas in a well-ventilated place .
Relevant Papers One paper discusses the use of Potassium trimethylsilanolate in enabling rapid, homogeneous Suzuki-Miyaura Cross-Coupling of Boronic Esters . Another paper mentions its use in the cleavage of 1,3-oxazolidin-2- and 5-ones, and its application to the synthesis of ®-salmeterol .
Propiedades
| { "Design of Synthesis Pathway": "The synthesis of Potassium trimethylsilanolate can be achieved through the reaction between trimethylsilanol and potassium hydroxide in a solvent such as tetrahydrofuran.", "Starting Materials": ["Trimethylsilanol", "Potassium hydroxide", "Tetrahydrofuran"], "Reaction": [ "Add trimethylsilanol to a round bottom flask", "Dissolve potassium hydroxide in tetrahydrofuran and add it to the flask containing trimethylsilanol", "Stir the mixture at room temperature for several hours", "Filter the mixture to remove any solid impurities", "Concentrate the filtrate under reduced pressure to obtain Potassium trimethylsilanolate as a white solid" ] } | |
Número CAS |
10519-96-7 |
Fórmula molecular |
C3H10KOSi |
Peso molecular |
129.29 g/mol |
Nombre IUPAC |
potassium;trimethyl(oxido)silane |
InChI |
InChI=1S/C3H10OSi.K/c1-5(2,3)4;/h4H,1-3H3; |
Clave InChI |
COTHYYYVPUZALV-UHFFFAOYSA-N |
SMILES isomérico |
C[Si](C)(C)[O-].[K+] |
SMILES |
C[Si](C)(C)[O-].[K+] |
SMILES canónico |
C[Si](C)(C)O.[K] |
Otros números CAS |
10519-96-7 |
Pictogramas |
Corrosive |
Números CAS relacionados |
1066-40-6 (Parent) |
Sinónimos |
1,1,1-Trimethylsilanol Potassium Salt; (Trimethylsiloxy)potassium; Trimethylsilanol Potassium Deriv.; Trimethylsilanol Potassium Salt; Potassium Trimethylsilanolate; Potassium Trimethylsiloxide; Potassium Trimethylsilyloxide; Trimethylsiloxypotassium |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




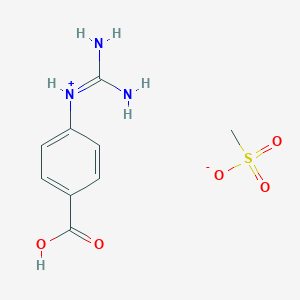
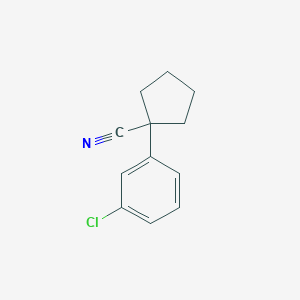
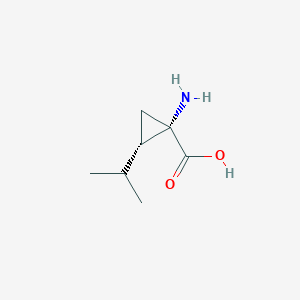
![methyl (1S,2R,4aS,8aR)-2-[(2R)-2-hydroxybutyl]-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B130147.png)

![Methyl 1-[(4-chlorophenyl)methyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B130155.png)


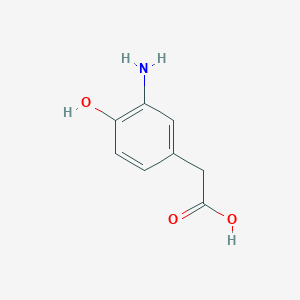
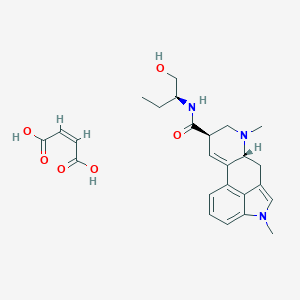
![2-methyl-5H-dibenzo[b,f]azepine](/img/structure/B130164.png)
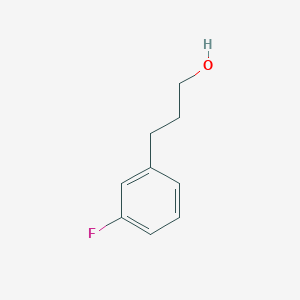
![1,5-Dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B130168.png)